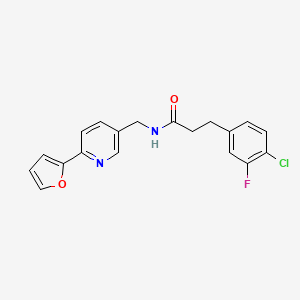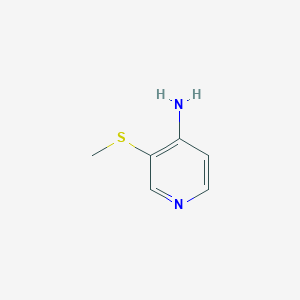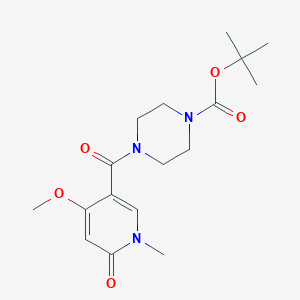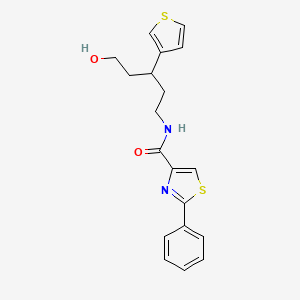
N-(5-羟基-3-(噻吩-3-基)戊基)-2-苯基噻唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N2O2S2 and its molecular weight is 372.5. The purity is usually 95%.
BenchChem offers high-quality N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylthiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylthiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌研究
N-(5-羟基-3-(噻吩-3-基)戊基)-2-苯基噻唑-4-甲酰胺: 因其抑制癌细胞增殖的能力,在抗癌研究中展现出潜力。该化合物的独特结构使其能够与对癌细胞存活和生长至关重要的特定细胞通路相互作用。 研究表明其在各种癌症模型中缩小肿瘤体积和阻止转移方面有效 .
抗菌活性
该化合物表现出显著的抗菌特性,使其成为开发新型抗生素的候选药物。其机制涉及破坏细菌的细胞膜完整性,导致细胞死亡。 研究表明其对多种细菌菌株有效,包括耐药菌株 .
抗炎应用
N-(5-羟基-3-(噻吩-3-基)戊基)-2-苯基噻唑-4-甲酰胺的抗炎潜力是另一个值得关注的领域。据发现,它可以抑制参与炎症反应的关键酶和细胞因子。 这使其成为治疗类风湿性关节炎和炎症性肠病等慢性炎症性疾病的有希望的候选药物 .
抗氧化特性
研究表明该化合物具有很强的抗氧化特性。它可以中和自由基并减少氧化应激,而氧化应激与多种退行性疾病有关。 其抗氧化活性归因于其向自由基提供氢原子或电子的能力,从而稳定它们 .
神经保护作用
N-(5-羟基-3-(噻吩-3-基)戊基)-2-苯基噻唑-4-甲酰胺在临床前研究中已显示出神经保护作用。它可以保护神经元免受氧化应激和炎症造成的损伤,而氧化应激和炎症是阿尔茨海默病和帕金森病等神经退行性疾病的常见病因。 该化合物能够穿过血脑屏障,增强其作为神经系统疾病治疗剂的潜力 .
心血管保护应用
由于其抗氧化和抗炎特性,该化合物的心血管保护作用正在被探索。已证明它可以减少动物模型的心肌梗塞大小并改善心脏功能。 这些作用被认为是通过调节氧化应激和炎症途径介导的 .
抗糖尿病潜力
初步研究表明,N-(5-羟基-3-(噻吩-3-基)戊基)-2-苯基噻唑-4-甲酰胺可能具有抗糖尿病特性。它似乎可以增强胰岛素敏感性并在糖尿病模型中降低血糖水平。 这使其成为开发新型糖尿病治疗方法的潜在候选药物 .
抗病毒活性
该化合物还对几种病毒表现出抗病毒活性。其机制涉及抑制病毒复制和进入宿主细胞。 这种抗病毒潜力使其成为开发治疗病毒感染(包括新出现的病毒性疾病)的治疗方法的有希望的候选药物 .
这些多样的应用突出了 N-(5-羟基-3-(噻吩-3-基)戊基)-2-苯基噻唑-4-甲酰胺在科学研究各个领域的重要潜力。每个应用领域都为进一步探索和开发提供了独特的机会。
属性
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-10-7-14(16-8-11-24-12-16)6-9-20-18(23)17-13-25-19(21-17)15-4-2-1-3-5-15/h1-5,8,11-14,22H,6-7,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASYWIMNQGZSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCC(CCO)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
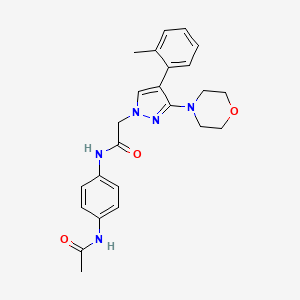

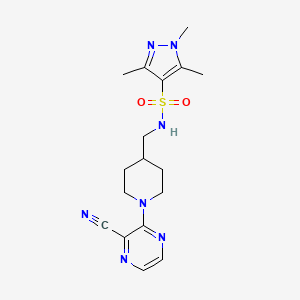
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(prop-2-en-1-yl)phenoxy]oxan-3-yl]acetamide](/img/structure/B2449989.png)
![N-[2,2-dimethyl-3-(morpholin-4-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2449991.png)
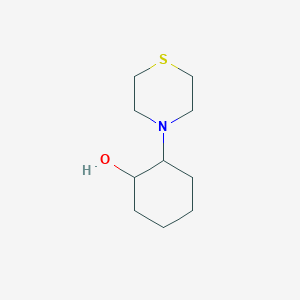
![2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide](/img/structure/B2449993.png)
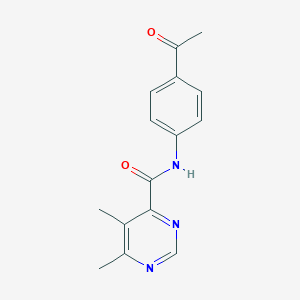

![N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2449996.png)
![2-Amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2449997.png)
